LY 295427
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Overview
Description
LY 295427 is a synthetic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . This compound is a derivative of cholestane, a saturated steroid hydrocarbon.
Preparation Methods
The preparation of LY 295427 involves synthetic routes that typically include the alkylation of cholestanol derivatives. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the addition of the propenyl group to the cholestanol backbone
Chemical Reactions Analysis
LY 295427 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the propenyl group or to convert the alcohol group to a different functional group.
Substitution: The propenyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LY 295427 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroid derivatives in various chemical reactions.
Biology: Researchers use this compound to investigate its effects on cellular processes and its potential as a biomarker for exposure to certain environmental chemicals.
Medicine: The compound is studied for its potential therapeutic effects and its role in the development of new drugs.
Mechanism of Action
The mechanism of action of LY 295427 involves its interaction with specific molecular targets and pathways within the body. The compound can bind to steroid receptors and influence gene expression, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect lipid metabolism and cellular signaling .
Comparison with Similar Compounds
LY 295427 can be compared with other similar compounds such as:
Cholestanol: A saturated derivative of cholesterol, lacking the propenyl group.
Cholesterol: A naturally occurring steroid that is essential for cell membrane structure and function.
Cholesteryl esters: These are cholesterol derivatives where the hydroxyl group is esterified with fatty acids.
The uniqueness of this compound lies in its synthetic nature and the presence of the propenyl group, which imparts different chemical and biological properties compared to its analogs .
Properties
CAS No. |
152755-31-2 |
---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3R,4S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-7-9-23-26-13-12-22-25-15-14-24(21(4)11-8-10-20(2)3)29(25,5)18-16-27(22)30(26,6)19-17-28(23)31/h7,20-28,31H,1,8-19H2,2-6H3/t21-,22+,23+,24-,25+,26+,27+,28-,29-,30+/m1/s1 |
InChI Key |
GSFDFZOSYZNZOA-ROMNCUSUSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4CC=C)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@H]4CC=C)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4CC=C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3alpha,4alpha,5alpha)-4-(2-propenylcholestan-3-ol) agisterol LY 295427 LY-295427 LY295427 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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